![molecular formula C12H18BrO3P B3045476 Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester CAS No. 108228-81-5](/img/structure/B3045476.png)
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester
Overview
Description
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester is an organophosphorus compound that belongs to the class of phosphonic acids. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) attached to a carbon atom. This particular compound features a bromomethyl group attached to a phenyl ring, which is further connected to a phosphonic acid group esterified with two ethyl groups. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, diethyl phosphite can react with 4-(bromomethyl)benzyl chloride under reflux conditions to yield the desired product.
Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of simple dialkyl esters, followed by desilylation upon contact with water or methanol . This method is favored for its convenience, high yields, mild conditions, and chemoselectivity.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The ester groups can be reduced to form the corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds. It is also employed in the preparation of phosphonate ligands for coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate groups in biological systems.
Industry: Utilized in the production of flame retardants, plasticizers, and as additives in lubricants and coatings.
Mechanism of Action
The mechanism of action of phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, making it effective in enzyme inhibition and metal chelation. The bromomethyl group can undergo nucleophilic substitution, allowing the compound to be modified for specific applications. The ester groups can be hydrolyzed to release the active phosphonic acid, which can then interact with biological targets or participate in further chemical reactions .
Comparison with Similar Compounds
Phosphonic acid, [[4-(bromomethyl)phenyl]methyl]-, diethyl ester can be compared with other similar compounds such as:
Phosphonic acid, [[4-(chloromethyl)phenyl]methyl]-, diethyl ester: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atom.
Phosphonic acid, [[4-(methyl)phenyl]methyl]-, diethyl ester:
Phosphonic acid, [[4-(hydroxymethyl)phenyl]methyl]-, diethyl ester: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.
The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and allows for specific modifications and applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTHJMIRYNDASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)CBr)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563616 | |
| Record name | Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108228-81-5 | |
| Record name | Diethyl {[4-(bromomethyl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
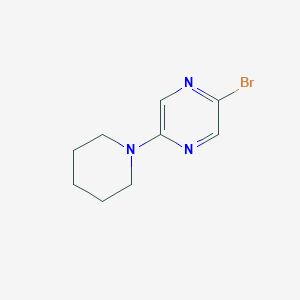
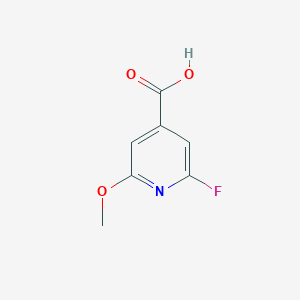
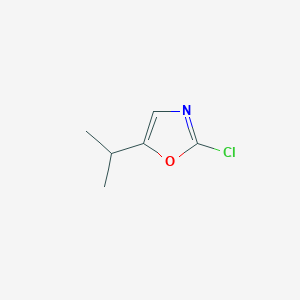
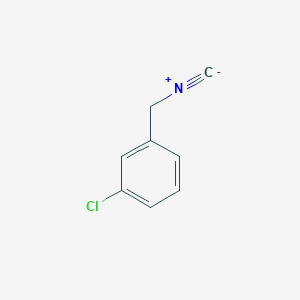
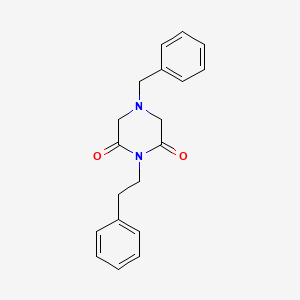
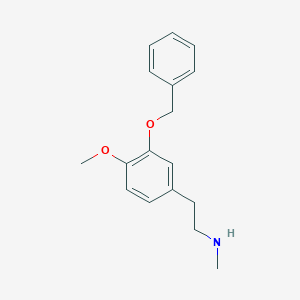
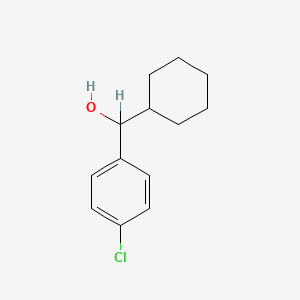
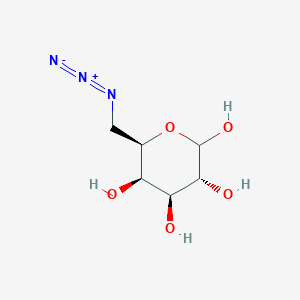


![Thieno[2,3-c]pyridine, 7-(1-piperazinyl)-](/img/structure/B3045411.png)
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)


